molecular formula C9H9N3 B13805323 1H-[1,3]Diazepino[1,2-A][1,3]diazepine CAS No. 574003-48-8

1H-[1,3]Diazepino[1,2-A][1,3]diazepine

Cat. No.: B13805323
CAS No.: 574003-48-8
M. Wt: 159.19 g/mol
InChI Key: SRPDFLKYIZXMBW-UHFFFAOYSA-N
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Description

1H-[1,3]Diazepino[1,2-A][1,3]diazepine is a heterocyclic compound characterized by a fused diazepine ring system. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anxiolytic and analgesic effects .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1H-[1,3]Diazepino[1,2-A][1,3]diazepine undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the electronic properties of the compound, potentially enhancing its pharmacological activity.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the diazepine ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted diazepino derivatives, which can exhibit different pharmacological properties .

Scientific Research Applications

1H-[1,3]Diazepino[1,2-A][1,3]diazepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-[1,3]Diazepino[1,2-A][1,3]diazepine involves its interaction with specific molecular targets. For instance, it has been shown to interact with the benzodiazepine site of the GABA A receptor, enhancing its anxiolytic effects. Additionally, it interacts with the 5-HT 2A receptor, contributing to its pharmacological profile .

Biological Activity

1H-[1,3]Diazepino[1,2-A][1,3]diazepine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the diazepine family, characterized by a fused bicyclic structure. The synthesis of various diazepine derivatives often involves cyclization reactions of suitable precursors. For instance, recent studies highlight the use of acylation and other modifications to enhance biological activity and selectivity against specific targets .

Table 1: Common Synthetic Routes for Diazepines

Synthesis MethodKey StepsYield (%)
AcylationReaction with acyl chlorides75-85
CyclizationCyclization of amino compounds60-80
Substitution ReactionsModifications at various positions50-70

Antimicrobial Properties

Research indicates that this compound derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli .

Antitumor Activity

Several studies have reported the antitumor properties of diazepine derivatives. One notable study evaluated the cytotoxic effects on various cancer cell lines, revealing that certain modifications to the diazepine structure significantly enhanced their potency against tumor cells .

Case Study: Antitumor Efficacy

A specific derivative of this compound was tested against human lung cancer cells (A549). The compound induced apoptosis through the activation of caspase pathways and exhibited a dose-dependent response with an IC50 value of approximately 10 μM .

Structure-Activity Relationships (SAR)

The biological activity of diazepine compounds is highly dependent on their structural features. Substituents at various positions can significantly alter their pharmacological profiles.

Key Findings:

  • Position 7 Substituents: Alkyl or aryl groups at this position generally enhance receptor binding affinity.
  • N-3 Acylation: This modification has been shown to increase biological activity across multiple assays .

Table 2: Structure-Activity Relationship Insights

PositionSubstituent TypeEffect on Activity
N-3Acyl groupsIncreased potency
C-4Methyl vs. CarbonylMethyl enhances activity
C-5Halogenated groupsImproved selectivity

Properties

CAS No.

574003-48-8

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

1,6,8-triazabicyclo[5.5.0]dodeca-2,4,6,9,11-pentaene

InChI

InChI=1S/C9H9N3/c1-3-7-12-8-4-2-6-11-9(12)10-5-1/h1-8H,(H,10,11)

InChI Key

SRPDFLKYIZXMBW-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=NC=CC=CN2C=C1

Origin of Product

United States

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